2-Ethylthio-1,3,4-thiadiazole-5-thiol
Overview
Description
2-Ethylthio-1,3,4-thiadiazole-5-thiol is an organic compound with the molecular formula C₄H₆N₂S₃ It is a member of the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s possible that the compound interacts with its targets through a thione group
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethylthio-1,3,4-thiadiazole-5-thiol are currently unknown . Related compounds have been shown to influence various biochemical pathways, leading to diverse pharmacological activities .
Result of Action
It has been noted that a similar compound, 2-amino-5-ethylthio-1,3,4-thiadiazole, has an inhibitory effect on copper corrosion in an aerated 050M HCl solution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the aforementioned corrosion inhibition was observed in an aerated acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol typically involves the reaction of ethylthio derivatives with thiadiazole precursors. One common method is the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethylthio-1,3,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a thiol group.
2-Amino-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of an ethylthio group.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of an ethylthio group.
Uniqueness
2-Ethylthio-1,3,4-thiadiazole-5-thiol is unique due to its ethylthio and thiol functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications, particularly in the development of new antimicrobial and anticancer agents .
Biological Activity
2-Ethylthio-1,3,4-thiadiazole-5-thiol is an organic compound belonging to the thiadiazole family, characterized by its unique five-membered ring structure that includes nitrogen and sulfur atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is C₄H₆N₂S₃. It features an ethylthio group and a thiol functional group, which contribute to its chemical reactivity and biological activity. The compound is known to cause skin and eye irritation upon contact .
The specific biochemical pathways influenced by this compound are not fully elucidated; however, similar compounds have demonstrated interactions with various biological targets. The thione group in the structure may facilitate covalent bonding with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes key findings from studies assessing its antimicrobial efficacy:
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus | 16–18 | 31.25 | |
Escherichia coli | 15–19 | 62.5 | |
Candida albicans | Moderate | Not specified | |
Aspergillus niger | Moderate | Not specified |
These results indicate that the compound has comparable or superior activity to standard antibiotics like ofloxacin and ampicillin.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance:
- In vitro assays demonstrated that certain derivatives exhibit growth inhibitory activity against breast cancer cells (MCF-7) with IC50 values as low as .
- Other derivatives have shown effectiveness against hepatocellular carcinoma (HepG2) cells with IC50 values around , suggesting significant cytotoxic potential .
Case Studies
A notable study involved synthesizing new derivatives of 1,3,4-thiadiazole compounds that incorporated the ethylthio group. These derivatives were tested for their biological activities:
- Study on Antimicrobial Efficacy : A series of synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria. The most active derivatives showed MIC values significantly lower than standard drugs like streptomycin and fluconazole .
- Cytotoxicity Assessment : The cytotoxic effects of various derivatives were assessed using the MTT assay against different cancer cell lines. Compounds with specific substitutions on the thiadiazole ring demonstrated enhanced activity compared to their analogs .
Properties
IUPAC Name |
5-ethylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-2-8-4-6-5-3(7)9-4/h2H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJYQXMUUKOBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360877 | |
Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827127 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37147-15-2 | |
Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37147-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.